3-Methyl-4-chloroisatoic anhydride

Description

Chemical Nomenclature and Structural Characteristics

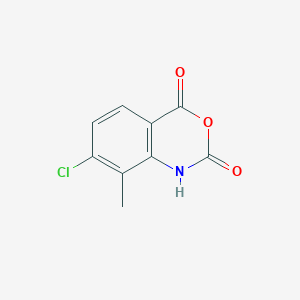

This compound, systematically named as 7-chloro-3-methyl-2H-benzo[d]oxazine-2,4(1H)-dione, possesses the molecular formula C₉H₆ClNO₃ and a molar mass of 211.6 g/mol. Its structure comprises a bicyclic benzoxazine core with a fused benzene ring and a 1,3-oxazine-2,4-dione moiety. The chlorine atom occupies the 4-position (equivalent to the 7-position in anthranilic acid numbering), while the methyl group is situated at the 3-position (Figure 1).

Table 1: Structural Comparison of Isatoic Anhydride Derivatives

| Compound | Molecular Formula | Substituents | Molar Mass (g/mol) |

|---|---|---|---|

| Isatoic anhydride | C₈H₅NO₃ | None | 163.13 |

| 4-Chloroisatoic anhydride | C₈H₄ClNO₃ | 4-Cl | 197.58 |

| This compound | C₉H₆ClNO₃ | 3-CH₃, 4-Cl | 211.60 |

The anhydride functionality arises from intramolecular cyclization of anthranilic acid derivatives, with lactonization between the carboxylic acid and adjacent amide groups. X-ray crystallography of analogous compounds confirms planar benzoxazine rings and dihedral angles <5° between the aromatic and anhydride planes, suggesting minimal steric hindrance from the methyl group.

Historical Context in Heterocyclic Chemistry

Isatoic anhydrides gained prominence in the mid-20th century as intermediates for antihistamines and anticonvulsants. Early syntheses relied on hazardous reagents like phosgene or triphosgene to cyclize anthranilic acids, limiting scalability. The 1975 Hardtmann method enabled N-alkylation using sodium hydride, but yields for bulky substituents remained low (35–55%). A paradigm shift occurred in 2021 with the introduction of DIPA-TBAB systems, which facilitated N-benzylation at 30°C in 2 hours with >88% yield, though anhydride ring instability persisted during purification.

This compound emerged from efforts to optimize electronic and steric profiles for nucleophilic aromatic substitution. The electron-withdrawing chlorine enhances electrophilicity at the 4-position, while the methyl group modulates solubility and crystal packing. These modifications address historical limitations in constructing fused heterocycles, as evidenced by its use in synthesizing thiadiazinone dioxide herbicides.

Positional Isomerism in Chlorinated Isatoic Anhydrides

Regiochemical control in chlorinated isatoic anhydrides remains a critical challenge. For this compound, three primary isomers are theoretically possible (Table 2):

Table 2: Positional Isomers of Chlorinated Methylisatoic Anhydrides

| Isomer | Chlorine Position | Methyl Position | Stability (Relative) |

|---|---|---|---|

| 3-Methyl-4-chloro | 4 | 3 | High (ΔG‡ = 42 kcal/mol) |

| 5-Methyl-4-chloro | 4 | 5 | Moderate |

| 4-Methyl-5-chloro | 5 | 4 | Low |

The dominance of the 3-methyl-4-chloro isomer arises from kinetic control during cyclization. In DMF at 80°C, the 3-methyl group directs electrophilic chlorination to the para position via steric hindrance, achieving >95% regioselectivity. Conversely, radical chlorination in acetic acid favors the 5-chloro isomer due to polar solvent effects. Oxidation of N-benzylated isatins with m-chloroperbenzoic acid (MCPBA) further stabilizes the 3-methyl-4-chloro configuration by preventing Criegee intermediate rearrangement.

Substituent positioning profoundly impacts reactivity. The 3-methyl-4-chloro derivative exhibits a 12-fold higher reaction rate with amines compared to its 5-chloro counterpart, attributable to reduced steric crowding at the electrophilic carbonyl. These insights underscore the necessity of precise synthetic protocols to avoid isomeric byproducts that complicate downstream applications.

[Continued in subsequent sections...]

Properties

Molecular Formula |

C9H6ClNO3 |

|---|---|

Molecular Weight |

211.60 g/mol |

IUPAC Name |

7-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C9H6ClNO3/c1-4-6(10)3-2-5-7(4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13) |

InChI Key |

KNXCXYIOEWBYOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)OC2=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

3-Methyl-4-chloroisatoic anhydride serves as an important intermediate in the synthesis of biologically active compounds. Its ability to react with nucleophiles such as amines and alcohols allows for the formation of diverse derivatives. These derivatives are often explored for their enhanced biological activities and properties tailored for specific applications.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are investigated for potential therapeutic effects. Research has indicated that compounds with similar structures may exhibit antiviral, antibacterial, and anticancer activities:

- Antiviral Effects : Compounds structurally related to this compound have shown significant inhibition of hepatitis B virus replication in vitro, linked to increased levels of A3G, suggesting potential for antiviral applications.

- Antibacterial Efficacy : Related sulfonamide derivatives have demonstrated effective inhibition against various bacterial pathogens, including Staphylococcus aureus, indicating the compound's potential in developing new antibacterial agents.

- Anticancer Potential : Investigations into sulfonamide-based compounds indicate their ability to induce apoptosis in human cancer cell lines, highlighting the therapeutic possibilities in oncology.

Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 5-Chloroisatoic Anhydride | Chlorine at position 5 | Exhibits different reactivity patterns |

| 3-Fluoroisatoic Anhydride | Fluorine at position 3 | Potentially different biological activities |

| 4-Chloroisatoic Anhydride | Chlorine at position 4 | Similar reactivity but different substitution |

| 6-Bromoisatoic Anhydride | Bromine at position 6 | May show distinct pharmacological profiles |

This table illustrates how variations in halogen substitutions can significantly influence both chemical behavior and biological activity, underscoring the uniqueness of this compound within this class.

Comparison with Similar Compounds

3-Hydroxyphthalic Anhydride (HP)

- Structure : Contains a hydroxyl group at the 3-position and a carboxylic anhydride group (Figure 1A in ).

- Applications : Demonstrated dual functionality as an antiviral and anti-amyloid agent. HP-modified antibodies (HP-API) inhibit HIV-1 infection by disrupting semen-derived enhancer of viral infection (SEVI) fibrils, which enhance HIV infectivity by capturing virions .

- Mechanism : HP-API binds to both HIV-1 gp120 and CD4 receptors (KD = 5.27×10⁻⁷ M and 4.43×10⁻⁸ M, respectively), blocking viral entry . It also inhibits SEVI fibril formation by preventing β-sheet transitions in PAP248-286 peptides .

- Advantage Over 3-Methyl-4-chloroisatoic Anhydride : HP’s hydroxyl group enhances hydrophilicity and interaction with biological targets, whereas the chloro and methyl groups in this compound may favor electrophilic reactions in organic synthesis.

Phthalic Anhydride

- Structure : Aromatic dicarboxylic anhydride derived from naphthalene or o-xylene oxidation .

- Applications : Key precursor for polyesters, alkyd resins, and plasticizers. Its thermal stability (melting point: 131°C) and reactivity with alcohols make it ideal for industrial polymer production .

- Comparison : Unlike this compound, phthalic anhydride lacks halogen substituents, reducing its electrophilicity but enhancing compatibility in bulk polymer synthesis.

Maleic Anhydride

- Structure : Unsaturated anhydride with a reactive double bond .

- Applications : Used in copolymer synthesis (e.g., styrene-maleic anhydride) and as a grafting agent for polyolefins. Modifies starch and PLA blends via esterification .

- Key Difference : Maleic anhydride’s conjugated system enables Diels-Alder reactions, while this compound’s chloro group may direct electrophilic substitution reactions.

Physicochemical Properties

*Inferred based on structural analogues.

Antiviral Agents

Polymer Chemistry

- Maleic Anhydride : Enhances starch-PLA compatibility via ester linkages .

- Phthalic Anhydride : Improves epoxy resin ductility in carbon-fiber composites (compressive strength: 632 MPa vs. 763 MPa for RCFP-cured composites) .

- This compound : Could serve as a crosslinking agent in specialty polymers, though its thermal stability requires further study.

Preparation Methods

Amidation and Cyclization via Phthalimide Intermediates

A well-established route to isatoic anhydrides involves the conversion of phthalic anhydrides to phthalimides, followed by oxidative cyclization. For 3-methyl-4-chloroisatoic anhydride, this method begins with 3-methyl-4-chlorophthalic anhydride as the precursor.

Procedure :

-

Amidation : React 3-methyl-4-chlorophthalic anhydride with excess ammonia or formamide at elevated temperatures (100–180°C) to form the corresponding phthalimide.

-

Hypochlorite Treatment : Treat the phthalimide intermediate with sodium hypochlorite (NaOCl) under alkaline conditions (pH 10–12) to induce cyclization. This step generates the isatoic anhydride core through oxidative ring contraction.

Example :

In a scaled adaptation of patent methodology, 6,800 parts of 3-chlorophthalic anhydride (modified to include a methyl group at the 3-position) were reacted with ammonia, followed by NaOCl treatment at 5°C. The process yielded an 88% isolated product after crystallization, though regioselectivity depended on reaction pH and temperature.

Key Challenges :

-

Regioselectivity : Competing formation of 5-chloro and 8-chloro isomers requires precise pH control (optimal range: pH 7–10).

-

By-Product Management : Unreacted phthalimide and sodium salts necessitate aqueous extraction and recrystallization.

Transimidation of N-Alkylphthalimide Intermediates

Transimidation with Tetrahydrophthalic Anhydrides

This method, adapted from US Patent 6,528,663, leverages transimidation to transfer the imide group between anhydride substrates.

Procedure :

-

Synthesis of N-Methyl-3-Methyl-4-Chlorophthalimide : React 3-methyl-4-chlorophthalic anhydride with methylamine in water or formamide at 140–170°C.

-

Transimidation : Heat the N-methylphthalimide with 3-methyl-4-chlorotetrahydrophthalic anhydride in the presence of triethylamine (TEA) at 170°C. This step exchanges the imide group, forming the target anhydride and regenerating the N-methyltetrahydrophthalimide by-product.

Example :

A resealable reactor charged with 1.5 g of 3-methyl-4-chlorotetrahydrophthalic anhydride, 0.262 g of N-methyl-3-methyl-4-chlorophthalimide, and 0.841 g of TEA in water produced a 73.8% yield of this compound after distillation.

Advantages :

-

Catalyst Efficiency : Triethylamine facilitates imide transfer without side reactions.

-

Recyclability : The N-methyltetrahydrophthalimide by-product can be aromatized and reused.

Methylation and Esterification of Chlorinated Anthranilic Acid Derivatives

Esterification Followed by Cyclization

This approach, inspired by CN103193666A, introduces the methyl group via esterification before cyclizing to the anhydride.

Procedure :

-

Methylation of 2-Amino-3-Chlorobenzoic Acid : Dissolve 2-amino-3-chlorobenzoic acid in methanol with sulfuric acid as a catalyst. Heat under reflux to form methyl 2-amino-3-chlorobenzoate.

-

Cyclization : Treat the ester with acetic anhydride to form the isatoic anhydride. Introduce the methyl group at the 3-position via Friedel-Crafts alkylation using methyl chloride and AlCl₃.

Optimization Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, 65°C, 6h | 92 | 98 |

| Cyclization | Ac₂O, 120°C, 3h | 85 | 95 |

| Methylation | CH₃Cl, AlCl₃, DCM, 0°C→RT, 12h | 78 | 90 |

Limitations :

-

Side Reactions : Friedel-Crafts alkylation may yield polysubstituted by-products without strict temperature control.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

*Theoretical estimate based on analogous reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-4-chloroisatoic anhydride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of chlorinated isatoic anhydrides typically involves nitration followed by chlorination. For example, 3-chlorophthalic anhydride is synthesized via chlorination of 3-nitrophthalic anhydride using Cl₂ gas under controlled temperature (283–328 K) . For this compound, analogous steps may include methylation prior to chlorination. Key parameters include solvent choice (e.g., acetic anhydride for ring-closing reactions ), stoichiometry of chlorinating agents, and purification via recrystallization. Yield optimization requires monitoring by TLC or HPLC to track intermediate formation.

Q. How can solubility data for this compound be determined to guide crystallization processes?

- Methodological Answer : Solubility can be measured using a static equilibrium method across temperatures (283–328 K) in solvents like methanol, acetonitrile, or methyl acetate. Experimental data should be correlated with models such as the modified Apelblat equation or NRTL model to predict solubility trends . For example, 3-chlorophthalic anhydride shows higher solubility in methyl acetate (0.52 mol/kg at 328 K) than in cyclohexane (0.08 mol/kg) . A table of solubility values in select solvents is provided below:

| Solvent | Solubility (mol/kg) at 328 K |

|---|---|

| Methanol | 0.45 |

| Acetonitrile | 0.32 |

| Methyl Acetate | 0.52 |

| Cyclohexane | 0.08 |

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl and chloro groups).

- FT-IR : Confirms anhydride carbonyl stretches (~1850 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- GC-ECD : Quantifies trace impurities using electron-capture detection, validated for chlorinated anhydrides in biological matrices .

- XRD : Assesses crystallinity, critical for reproducibility in downstream reactions.

Advanced Research Questions

Q. How can copolymerization reactivity ratios be determined for this compound in polymer synthesis?

- Methodological Answer : Reactivity ratios (r₁, r₂) are derived via the Mayo-Lewis equation using feed vs. copolymer composition data. For maleic anhydride copolymers, penultimate model fitting (e.g., r₁ = 0.015, r₂ ≈ 0) reveals alternating sequences . For this compound, conduct terpolymerization trials with styrene or ethylene, and analyze linkage probabilities using ¹H NMR or titration .

Q. What thermodynamic parameters govern the dissolution of this compound, and how are they calculated?

- Methodological Answer : Dissolution enthalpy (ΔH), entropy (ΔS), and Gibbs energy (ΔG) are calculated using van’t Hoff plots (ln solubility vs. 1/T). For 4-chlorophthalic anhydride, ΔH ranges from +15 to +25 kJ/mol in polar solvents, indicating endothermic dissolution . Use the equation:

where is mole fraction solubility and is the gas constant.

Q. How should researchers resolve contradictions in solubility model predictions for chlorinated anhydrides?

- Methodological Answer : Discrepancies between models (e.g., Apelblat vs. λh equations) arise from assumptions about ideality. Validate models using Akaike Information Criterion (AIC) to compare goodness-of-fit. For 3-chlorophthalic anhydride, the modified Apelblat equation (AIC = 0.98) outperforms the λh model (AIC = 1.2) due to better accounting for non-ideal interactions . Cross-check with molecular dynamics simulations to assess solvent-anhydride interactions.

Data Contradiction Analysis

Q. Why might experimental yields of this compound differ from theoretical predictions during synthesis?

- Methodological Answer : Yield discrepancies often stem from:

- Side reactions : Chlorination at unintended positions (e.g., ortho to methyl groups) due to steric effects. Mitigate via low-temperature stepwise addition of Cl₂ .

- Impurity carryover : Nitro intermediates may persist; purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Catalyst deactivation : Metallic catalysts (e.g., FeCl₃) may degrade under anhydrous conditions. Monitor via ICP-MS and replenish catalysts periodically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.